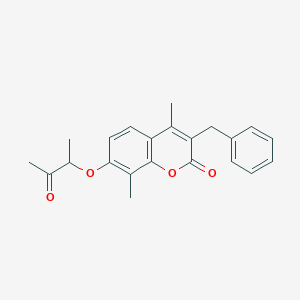

3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

説明

3-Benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, methyl groups at positions 4 and 8, and a 1-methyl-2-oxopropoxy substituent at position 5. Coumarins are renowned for their diverse bioactivities, including antimicrobial, anticoagulant, and anti-inflammatory properties.

特性

分子式 |

C22H22O4 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |

InChI |

InChI=1S/C22H22O4/c1-13-18-10-11-20(25-16(4)15(3)23)14(2)21(18)26-22(24)19(13)12-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3 |

InChIキー |

ULSDQHPHOSJHIH-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chromen-2-one derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

科学的研究の応用

3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.

類似化合物との比較

Table 1: Key Structural Differences and Implications

Key Observations:

- Lipophilicity and Bioavailability: The benzyl group in the target compound likely enhances membrane permeability compared to non-benzylated analogues like 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one .

- Crystallinity : The 1-methyl-2-oxopropoxy group in the target compound may lead to distinct crystal packing compared to compounds with unsaturated side chains (e.g., benzylidene in ).

Key Observations:

- Etherification vs. Amination : The target compound’s 7-(1-methyl-2-oxopropoxy) group likely requires etherification under basic conditions, similar to , rather than reductive amination as in .

- Functional Group Compatibility : The benzyl group at position 3 may necessitate protective strategies during synthesis to avoid side reactions.

生物活性

Chemical Identification:

- Name: 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

- CAS Number: 314742-85-3

- Molecular Formula: C22H22O4

- Molecular Weight: 350.41 g/mol

This compound belongs to the class of chromenones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The specific antioxidant activity of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has been assessed through various assays, showing a notable capacity to inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have shown that 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit tumor growth in vivo has also been reported in animal models.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Nuclear Factor kappa B (NF-kB): Inhibition of NF-kB signaling pathway contributes to its anti-inflammatory effects.

- Mitogen-Activated Protein Kinases (MAPK): Modulation of MAPK pathways may play a role in its anticancer activity.

- Reactive Oxygen Species (ROS) Regulation: The compound enhances the cellular antioxidant capacity by modulating ROS levels.

Study 1: Antioxidant Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant potential of several chromenone derivatives, including 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one. The results showed that this compound significantly reduced oxidative stress markers in human cell lines, confirming its potential as an antioxidant agent .

Study 2: Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one resulted in a marked decrease in edema and inflammatory cytokines compared to control groups .

Study 3: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that the compound effectively induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and downregulation of Bcl-2 proteins .

Comparative Data Table

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。